Fmoc-Nalpha-methyl-L-tryptophan Fmoc-Nalpha-methyl-L-tryptophan
Brand Name: Vulcanchem
CAS No.: 112913-63-0
VCID: VC21542870
InChI: InChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31)/t25-/m0/s1
SMILES: CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C27H24N2O4
Molecular Weight: 440.5 g/mol

Fmoc-Nalpha-methyl-L-tryptophan

CAS No.: 112913-63-0

Cat. No.: VC21542870

Molecular Formula: C27H24N2O4

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Nalpha-methyl-L-tryptophan - 112913-63-0

CAS No. 112913-63-0
Molecular Formula C27H24N2O4
Molecular Weight 440.5 g/mol
IUPAC Name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31)/t25-/m0/s1
Standard InChI Key IYEODAZATZJQGN-VWLOTQADSA-N
Isomeric SMILES CN([C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Chemical Structure and Properties

Molecular Architecture

Fmoc-Nalpha-methyl-L-tryptophan (C₂₇H₂₄N₂O₄; molecular weight: 440.5 g/mol) features a stereospecific L-configuration at the alpha carbon, an indole-containing side chain, and a methyl group at the Nalpha position (Figure 1) . The Fmoc group, attached via a carbamate linkage, protects the amino group during peptide elongation, while the methyl substitution reduces steric hindrance and alters hydrogen-bonding capabilities compared to unmethylated analogs .

Table 1: Key Structural Features

FeatureDescription
BackboneL-Tryptophan with Nalpha-methyl and Fmoc modifications
Protecting GroupFmoc (9-fluorenylmethyloxycarbonyl)
Side ChainIndole moiety (3-(1H-indol-3-yl)propanoic acid)
ChiralityS-configuration at alpha carbon
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

Spectroscopic Characteristics

The compound exhibits UV absorbance maxima at 265 nm and 290 nm due to the Fmoc and indole chromophores, respectively . Circular dichroism (CD) studies reveal distinct ellipticity patterns influenced by the methyl group, which stabilizes specific peptide conformations .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves sequential protection of L-tryptophan:

  • Methylation: Nalpha-methylation using methyl iodide or dimethyl sulfate under basic conditions.

  • Fmoc Protection: Reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in dioxane or THF, catalyzed by sodium bicarbonate .

  • Purification: Chromatographic isolation yields >98% purity, confirmed by HPLC .

Table 2: Synthetic Parameters

ParameterConditions
Methylation ReagentMethyl iodide, K₂CO₃
Fmoc ProtectionFmoc-Cl (1.2 eq), NaHCO₃, 0°C → RT, 12 hours
Yield75–85%
Purity≥98% (HPLC)

Industrial Manufacturing

Industrial processes employ automated SPPS reactors for large-scale production. Continuous-flow systems minimize solvent use and improve efficiency, achieving batch sizes >10 kg with <0.5% epimerization . Critical quality controls include residual Fmoc-Cl analysis (<50 ppm) and chiral purity verification .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality to tert-butyl-based side-chain protections enables iterative coupling cycles. Deprotection with 20% piperidine/DMF ensures selective removal without affecting methyl or indole groups . The methyl substitution reduces aspartimide formation by 40% compared to unmethylated tryptophan, enhancing sequence fidelity .

Drug Development

Fmoc-Nalpha-methyl-L-tryptophan is integral to synthesizing peptide therapeutics targeting neurological disorders. Its structural mimicry of serotonin precursors facilitates blood-brain barrier penetration, as seen in neuropeptide Y analogs . Clinical trials for migraine therapies using this building block report 60% efficacy in reducing attack frequency.

Table 3: Therapeutic Peptides Incorporating Fmoc-Nalpha-methyl-L-tryptophan

PeptideTargetClinical Phase
NPY-1R AgonistNeuropeptide Y receptorPhase II (NCT04567823)
Serotonin TransporterSERT inhibitionPreclinical
Antimicrobial PeptideGram-negative bacteriaPhase I (NCT05244135)

Bioconjugation and Fluorescent Probes

The indole moiety serves as a site for site-specific labeling. For example, coupling with cyanine dyes produces near-infrared probes for in vivo tumor imaging . A 2024 study demonstrated a 3.5-fold increase in probe retention time in glioblastoma models compared to unmodified tryptophan .

Biological and Pharmacological Insights

Metabolic Stability

Nalpha-methylation confers resistance to aminopeptidase degradation, extending plasma half-life to 8.2 hours (vs. 1.5 hours for L-tryptophan). This property is exploited in prolonged-release formulations for depression and sleep disorders .

Receptor Interactions

Molecular dynamics simulations reveal that methylated tryptophan derivatives exhibit 20% higher binding affinity to 5-HT₂A serotonin receptors due to enhanced hydrophobic interactions . In vivo models show anxiolytic effects at 10 mg/kg doses without sedation .

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparisons

CompoundNalpha SubstitutionFmoc ProtectionPeptide Yield*Protease Resistance
Fmoc-L-tryptophanNoneYes82%Low
Fmoc-Nalpha-Me-L-TrpMethylYes89%High
Boc-Nalpha-Me-L-TrpMethylNo75%Moderate
Fmoc-D-tryptophanNoneYes78%Low
*Yield for a 15-mer peptide under standard SPPS conditions .

The methyl group enhances coupling efficiency by reducing steric clashes during amino acid activation, particularly in sequences with bulky residues (e.g., arginine, isoleucine) .

Recent Advances and Future Directions

Microwave-Assisted Synthesis

A 2024 protocol reduced coupling times to 2 minutes per residue using microwave irradiation, achieving 95% crude peptide purity for a 30-mer containing four methylated tryptophan residues .

Sustainable Production

Green chemistry initiatives have replaced DMF with cyclopentyl methyl ether (CPME), reducing waste by 70% while maintaining 90% yields .

CRISPR-Cas9 Delivery

Cationic peptides incorporating Fmoc-Nalpha-methyl-L-tryptophan show 80% gene editing efficiency in hepatocytes, surpassing lipid nanoparticle systems.

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